![molecular formula C15H11ClN2O2S2 B2607933 N-[4-(5-氯噻吩-2-基)-1,3-噻唑-2-基]-3-甲氧基苯甲酰胺 CAS No. 391225-39-1](/img/structure/B2607933.png)
N-[4-(5-氯噻吩-2-基)-1,3-噻唑-2-基]-3-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of Schiff bases were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines . The reaction times were drastically reduced by microwave-assisted synthesis .科学研究应用
抗惊厥活性
N-[4-(5-氯噻吩-2-基)-1,3-噻唑-2-基]-3-甲氧基苯甲酰胺及其衍生物已被探索其作为抗惊厥剂的潜力。在一项研究中,4-氯-N-(2-(4-甲氧基苯基)-4-氧代噻唑烷-3-基)-2-苯氧基苯甲酰胺,一种具有类似结构的化合物,在电休克和戊四唑诱导的致死抽搐试验中表现出显着的抗惊厥活性。该化合物还表现出镇静催眠活性,不会损害学习和记忆,表明其在治疗癫痫或癫痫发作障碍方面的潜力 (Faizi 等人,2017)。
分子相互作用
了解与 N-[4-(5-氯噻吩-2-基)-1,3-噻唑-2-基]-3-甲氧基苯甲酰胺相关的化合物的分子相互作用和结构对于药物设计和开发至关重要。相关化合物的分子结构和分子间相互作用已使用单晶 X 射线衍射和 DFT 计算进行了研究,提供了对其几何构型和作为候选药物的潜力的见解 (Karabulut 等人,2014)。
抗菌活性
N-[4-(5-氯噻吩-2-基)-1,3-噻唑-2-基]-3-甲氧基苯甲酰胺衍生物的抗菌特性已被探索,显示出对细菌和真菌感染的潜力。一项关于 N-(5-(2-(5-(芳基亚甲基)-4-氧代-3-苯基噻唑烷-2-亚甲基)肼基羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺的研究证明了对革兰氏阳性菌和革兰氏阴性菌以及真菌的显着抑制作用,突出了它们在微生物疾病治疗中的治疗潜力 (Desai 等人,2013)。
缓蚀作用
与 N-[4-(5-氯噻吩-2-基)-1,3-噻唑-2-基]-3-甲氧基苯甲酰胺在结构上相关的化合物已被研究其抑制腐蚀的能力,特别是在工业应用中。例如,对甲氧基取代苯噻吩基苯甲酰胺衍生物的研究表明,在酸性环境中保护碳钢方面取得了有希望的结果,表明在材料科学和工程学中的应用 (Fouda 等人,2020)。
作用机制
Target of Action
The primary targets of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide interacts with its targets by inhibiting the activity of the COX-1, COX-2, and 5-LOX enzymes . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of pro-inflammatory mediators. By inhibiting the COX-1, COX-2, and 5-LOX enzymes, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide disrupts this pathway, leading to a decrease in the production of these mediators and thus reducing inflammation .
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide’s action include a decrease in the production of pro-inflammatory mediators due to the inhibition of the COX-1, COX-2, and 5-LOX enzymes . This results in a reduction of inflammation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide. For instance, the compound should be stored in a dark place, under -20°C, and in an inert atmosphere to maintain its stability
生化分析
Biochemical Properties
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the inflammatory response . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, it may interact with other proteins involved in cell signaling pathways, further influencing biochemical processes.
Cellular Effects
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammation and cell proliferation, thereby impacting cellular responses to external stimuli . Its effects on cellular metabolism may also include changes in energy production and utilization, which are crucial for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide involves several key interactions at the molecular level. The compound binds to the active sites of COX-2 and 5-LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it may interact with other biomolecules, such as transcription factors, to modulate gene expression. These interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its distribution to different cellular compartments. The compound’s localization and accumulation within tissues are important factors that determine its therapeutic efficacy and potential side effects.
Subcellular Localization
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c1-20-10-4-2-3-9(7-10)14(19)18-15-17-11(8-21-15)12-5-6-13(16)22-12/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEIUCRXJOGIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
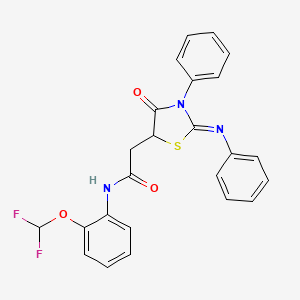

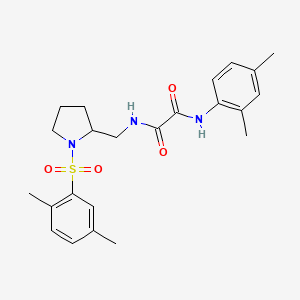
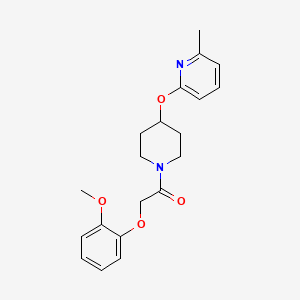


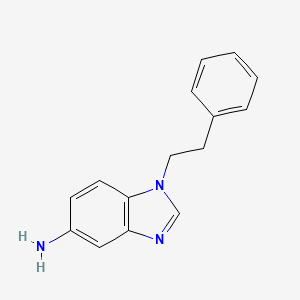
![ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607859.png)
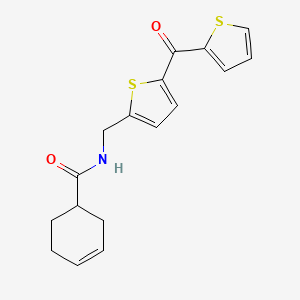
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2607861.png)
![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607865.png)
![Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate](/img/structure/B2607867.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)
